(Phthalato(2-))dioxotrilead

描述

Background and Significance of Lead Oxyphthalate Compounds in Chemical Research

Lead(II) carboxylates, a class of compounds that includes lead phthalates, are a significant and active area of chemical research. This interest stems from the diverse coordination modes that both the lead(II) ion and carboxylate ligands can adopt, leading to a wide variety of structural architectures. industrialchemicals.gov.auresearchgate.net The lone pair of electrons in Pb(II) can be stereochemically active or inactive, resulting in hemidirected or holodirected coordination geometries, respectively, which adds to the structural diversity of these compounds. evitachem.com

The resulting coordination polymers and metal-organic frameworks (MOFs) are investigated for a range of potential applications. These include roles in nonlinear optics, ion exchange, luminescence, gas adsorption, and catalysis. tandfonline.comresearchgate.net Researchers have synthesized various lead-based coordination polymers with unique properties, such as semiconductivity, which makes them candidates for use in optoelectronic and photonic devices. nih.govacs.orgnih.gov The study of lead carboxylates, such as those derived from phthalic acid, serves as a foundation for creating new materials with tailored structural and functional properties. tandfonline.comnih.gov

Chemical Identity and Nomenclature of (Phthalato(2-))dioxotrilead

This compound is a specific lead-based chemical compound. Its nomenclature and various identifiers are crucial for its unambiguous identification in chemical literature and databases. The compound is also widely known by its common name, Dibasic lead phthalate (B1215562). industrialchemicals.gov.aunih.gov

The name this compound indicates a structure containing a phthalate dianion, two oxo ligands, and three lead atoms. The Chemical Abstracts Service (CAS) has assigned the registry number 69011-06-9 to this compound. lookchem.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Systematic Name | This compound |

| Common Name | Dibasic lead phthalate |

| CAS Registry Number | 69011-06-9 lookchem.com |

| Molecular Formula | C₈H₄O₆Pb₃ nih.gov |

| Molecular Weight | 817.71 g/mol nih.gov |

| Synonyms | Lead, [1,2-benzenedicarboxylato(2-)]dioxotri- nih.gov; 1,2-Benzenedicarboxylic acid, lead complex nih.gov; Einecs 273-688-5 industrialchemicals.gov.au |

Overview of Current Academic Research Landscape for this compound

The academic research landscape for this compound, specifically, appears to be centered on its established industrial applications rather than extensive fundamental investigation in recent years. The bulk of available literature identifies it as a toxic compound primarily used as a heat stabilizer for plastics and polymers, particularly for polyvinyl chloride (PVC). chemicalbook.comcjspvc.com Its utility in this role is attributed to its ability to neutralize hydrogen chloride (HCl) released during the thermal degradation of PVC. evitachem.com

Research from the late 1990s investigated the structure of basic lead carboxylates and their reaction products with HCl, confirming they are unique compounds and not simple double salts of lead oxide. researchgate.net Studies have also examined the combustion products of dibasic lead phthalate, finding them to be more complex than anticipated. cjspvc.com

While direct and recent academic focus on this compound is limited, the broader field of lead phthalate coordination polymers continues to see some activity. For instance, research has been conducted on the synthesis and crystal structure of other lead(II) phthalate complexes, such as the two-dimensional coordination polymer, [Pb(pht)(H₂O)]n, reported in 2007. tandfonline.comtandfonline.com This work explores the creation of novel polymeric structures through phthalate bridging, contributing to the general understanding of lead-based coordination chemistry. tandfonline.comtandfonline.com However, extensive, contemporary academic studies dedicated solely to the synthesis, characterization, and novel applications of this compound are not prominent in the current research landscape.

Scope and Research Objectives Pertaining to this compound Studies

The primary objectives of research involving this compound have historically been driven by its commercial utility. Key research goals have included:

Synthesis Optimization: A 1946 patent outlines a process for preparing dibasic lead phthalate for use as a pigment, highlighting an early objective of developing economical and efficient manufacturing processes.

Performance as a PVC Stabilizer: Much of the research has focused on its function as a heat stabilizer. Studies have aimed to understand its mechanism of action, which involves scavenging HCl and replacing unstable chlorine atoms in the PVC polymer chain. evitachem.comresearchgate.net Research has also investigated its effect on the properties of PVC blends. researchgate.net

Characterization of Byproducts: Research has been conducted to identify the products formed during its combustion and its reaction with degradation products of polymers, which is important for understanding its behavior in real-world applications. researchgate.netcjspvc.com

In the broader context of lead carboxylate research, the objectives are more exploratory. They include the design and synthesis of new coordination polymers with novel topologies and the investigation of their potential for applications in areas like optoelectronics and catalysis. nih.govacs.orgnih.gov While this compound is a member of this class, the specific research objectives for this compound have remained largely confined to its established role as an industrial additive.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dibasic lead phthalate |

| Lead, [1,2-benzenedicarboxylato(2-)]dioxotri- |

| Phthalic acid |

| [Pb(pht)(H₂O)]n |

| Polyvinyl chloride (PVC) |

| Hydrogen chloride |

| Lead(II) carboxylates |

Structure

3D Structure of Parent

属性

CAS 编号 |

69011-06-9 |

|---|---|

分子式 |

C8H4O6Pb3 |

分子量 |

818 g/mol |

IUPAC 名称 |

lead(2+);oxygen(2-);phthalate |

InChI |

InChI=1S/C8H6O4.2O.3Pb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;;/h1-4H,(H,9,10)(H,11,12);;;;;/q;2*-2;3*+2/p-2 |

InChI 键 |

LCMZLEGVLPHFGA-UHFFFAOYSA-L |

SMILES |

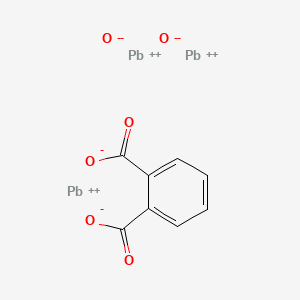

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[O-2].[O-2].[Pb+2].[Pb+2].[Pb+2] |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[O-2].[O-2].[Pb+2].[Pb+2].[Pb+2] |

其他CAS编号 |

69011-06-9 |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Phthalato 2 Dioxotrilead

Established Synthetic Pathways for Related Phthalato-Lead Complexes

The synthesis of lead phthalate (B1215562) complexes, including the dibasic form, has been established for decades, with early methods focusing on straightforward reactions between lead compounds and a source of the phthalate anion. A foundational method involves the reaction of a lead(II) salt, such as lead nitrate, with an alkali phthalate solution. google.com However, processes that avoid the need for intermediate salt formation have been developed for greater efficiency and purity.

A prominent and historically significant method for preparing dibasic lead phthalate involves the direct reaction of lead monoxide (litharge) with phthalic acid in an aqueous slurry. google.com This process is typically conducted at elevated temperatures, ranging from 75°C to 100°C. google.com The stoichiometry of the reactants is crucial in determining the final product. For dibasic lead phthalate, a molar ratio of three moles of lead monoxide to one mole of phthalic acid is required. google.com By adjusting this ratio, other related complexes such as monobasic lead phthalate (2 moles of lead monoxide) or normal lead phthalate (1 mole of lead monoxide) can be synthesized. google.com

Another established method, aimed at improving efficiency, is the "paste" process. This technique involves mixing litharge and phthalic anhydride (B1165640) as dry powders with a minimal amount of water to form a workable paste. google.com This mixture is then heated, typically between 75°C and 100°C, for a shorter duration of two to three hours. google.com This method eliminates the need for large volumes of water and subsequent filtration, streamlining the production process. google.com The presence of a catalyst, such as acetic acid, has also been noted in the preparation of dibasic lead phthalate to facilitate the reaction. researchgate.net

The table below summarizes the key parameters of these established synthetic pathways.

| Method | Lead Precursor | Phthalate Precursor | Reaction Medium | Temperature | Key Features | Reference |

| Aqueous Slurry | Lead Monoxide (Litharge) | Phthalic Acid | Water | 75-100°C | Stoichiometric control of product | google.com |

| Paste Process | Lead Monoxide (Litharge) | Phthalic Anhydride | Minimal Water | 75-100°C | Reduced reaction time (2-3 hours), no filtration needed | google.com |

| Precipitation | Lead Nitrate | Alkali Phthalate | Aqueous Solution | Not specified | Reaction between soluble salts | google.com |

Novel Approaches and Innovations in (Phthalato(2-))dioxotrilead Synthesis

While the traditional slurry and paste methods are well-documented, modern synthetic chemistry offers several innovative approaches that could potentially be applied to the synthesis of this compound, aiming for improved efficiency, milder reaction conditions, and enhanced product characteristics. These novel methods, while not explicitly reported for this specific compound in the available literature, are widely used for the synthesis of other metal-organic frameworks and lead-based materials.

Mechanochemical Synthesis: This solvent-free or low-solvent technique utilizes mechanical energy, such as ball milling, to initiate chemical reactions. numberanalytics.comrsc.org It offers significant environmental benefits by reducing or eliminating the need for solvents. rsc.org For the synthesis of this compound, lead monoxide and phthalic anhydride could be milled together, potentially at room temperature, to yield the desired product. This method has been successfully used to synthesize other lead compounds, such as lead dodecyl sulfate (B86663) nanorods and cesium lead mixed halide perovskites, demonstrating its applicability to lead chemistry. rsc.orgrsc.org

Hydrothermal and Solvothermal Synthesis: These methods involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs other organic solvents. These techniques can produce highly crystalline materials with controlled morphology. yonsei.ac.krrsc.org The hydrothermal synthesis of lead titanate and lead-free perovskite single crystals has been demonstrated, suggesting this could be a viable route for producing crystalline this compound. yonsei.ac.krrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to shorter reaction times and improved yields compared to conventional heating. semanticscholar.org This technique has been applied to the synthesis of lead oxide nanoparticles, indicating its potential for the rapid production of lead-based compounds. semanticscholar.org

Optimization of Reaction Conditions and Yields for this compound Formation

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Based on the established synthetic methods, several parameters can be adjusted.

Reactant Stoichiometry: As established in early patents, the molar ratio of the lead precursor to the phthalate precursor is the primary determinant of the product's basicity. google.com For the synthesis of dibasic lead phthalate, a 3:1 molar ratio of lead monoxide to phthalic acid is specified. google.com Deviation from this ratio will lead to the formation of monobasic or normal lead phthalate.

Temperature: The reaction is typically conducted at elevated temperatures, with a range of 75°C to 100°C being optimal for both the aqueous slurry and paste methods. google.comgoogle.com Lower temperatures would likely result in significantly slower reaction rates, while higher temperatures in an aqueous system would be limited by the boiling point of water unless conducted under pressure.

Reaction Time: The duration of the reaction depends on the chosen method. The aqueous slurry method may require up to six hours for completion, whereas the more efficient paste process can be completed in two to three hours. google.comgoogle.com

Catalysis: The use of a small amount of an acid catalyst, such as acetic acid, can facilitate the reaction between lead monoxide and phthalic anhydride. researchgate.net The optimization of the catalyst concentration could lead to further improvements in reaction kinetics.

The following table outlines the variables and their typical ranges for the optimization of dibasic lead phthalate synthesis based on historical data.

| Parameter | Typical Range/Value | Effect on Synthesis | Reference |

| Molar Ratio (PbO:Phthalic Acid) | 3:1 | Determines the formation of the dibasic salt | google.com |

| Temperature | 75-100°C | Influences reaction rate | google.comgoogle.com |

| Reaction Time | 2-6 hours | Depends on the method; shorter for paste process | google.comgoogle.com |

| Catalyst (e.g., Acetic Acid) | Catalytic amounts | May increase reaction rate | researchgate.net |

| Reaction Medium | Aqueous slurry or low-water paste | Affects reaction efficiency and downstream processing | google.comgoogle.com |

Precursor Compounds and Their Derivatization for this compound Synthesis

The primary precursors for the synthesis of this compound are a lead source and a phthalate source.

Lead Precursors:

Lead(II) Monoxide (PbO): Also known as litharge, this is the most commonly cited precursor in the direct synthesis of basic lead phthalates. google.comgoogle.com It is readily available and reacts directly with acidic precursors.

Lead(II) Nitrate (Pb(NO₃)₂): Used in precipitation methods where it is dissolved in water and reacted with a soluble phthalate salt. google.com

Lead(II) Acetate (B1210297) (Pb(CH₃COO)₂): Another soluble lead salt that could be used in precipitation reactions. Its presence as a catalyst byproduct has been noted in some preparations of dibasic lead phthalate. researchgate.neteuropa.eu

Phthalate Precursors:

Phthalic Acid (C₆H₄(COOH)₂): Reacts directly with lead monoxide in an aqueous slurry. google.com

Phthalic Anhydride (C₈H₄O₃): A common precursor, particularly in the more efficient paste process, where it reacts with litharge. google.com It is the anhydride of phthalic acid.

Alkali Phthalates (e.g., Sodium Phthalate): Used in precipitation reactions with soluble lead salts. google.com

Derivatization of these precursors is not extensively documented for the specific synthesis of this compound. However, in the broader context of coordination chemistry, ligands can be modified to tune the properties of the final metal complex. For instance, substituted phthalic acids could be used to introduce additional functional groups into the resulting lead complex, although this would result in a different compound. The primary "derivatization" in the context of basic lead phthalate synthesis is the control of the stoichiometry to produce the desired level of basicity (mono-, di-, or tri-basic).

Green Chemistry Principles in this compound Production

The traditional methods for producing this compound can be evaluated through the lens of green chemistry to identify potential areas for improvement. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.orgnih.gov

Atom Economy: The direct reaction of lead monoxide with phthalic anhydride to form dibasic lead phthalate (assuming the hydrated form 2PbO·Pb(C₈H₄O₄)·H₂O is not the target) has a high atom economy, as all reactant atoms are incorporated into the final product. The reaction is: 3PbO + C₈H₄O₃ → C₈H₄O₆Pb₃.

Safer Solvents and Reaction Conditions: The paste process, which uses a minimal amount of water, is a step towards greener synthesis compared to the slurry method that uses large volumes of water. google.com A completely solvent-free approach, such as mechanochemical synthesis, would be an even more significant improvement. numberanalytics.comrsc.org

Energy Efficiency: The established methods require heating for several hours. google.comgoogle.com Microwave-assisted synthesis could potentially reduce the energy consumption by shortening reaction times. semanticscholar.org Mechanochemical synthesis, which can often be performed at room temperature, also offers a more energy-efficient alternative. numberanalytics.com

Use of Renewable Feedstocks: While the precursors for this compound are not derived from renewable sources, the principles of green chemistry encourage the exploration of bio-based alternatives where possible, though this is not currently feasible for this specific inorganic-organic hybrid material.

Catalysis: The use of a catalyst, as mentioned in some processes, is preferable to stoichiometric reagents. researchgate.net Optimizing the catalyst to be highly efficient and easily recyclable would be a green improvement.

The application of modern, greener synthetic methods to the production of this compound could not only reduce the environmental impact of its manufacturing process but also potentially lead to materials with improved properties.

Crystallographic and Structural Elucidation of Phthalato 2 Dioxotrilead

Single-Crystal X-ray Diffraction Analysis of (Phthalato(2-))dioxotrilead

A comprehensive search for single-crystal X-ray diffraction studies on "this compound" yielded no specific results. This foundational technique is essential for determining the precise three-dimensional arrangement of atoms within a crystalline solid, including unit cell dimensions, space group, and atomic coordinates. Without such a study, a definitive analysis of its crystal structure is not possible.

Polycrystalline X-ray Diffraction (PXRD) Characterization and Phase Purity

While Polycrystalline X-ray Diffraction (PXRD) is a common technique for phase identification and purity assessment, no specific PXRD patterns or analyses for "this compound" are available in the surveyed literature. Such data would be crucial for confirming the phase purity of bulk samples and for comparison with any potential single-crystal data.

Detailed Analysis of Coordination Environment and Geometry within this compound

A detailed analysis of the coordination environment and geometry of the lead atoms within the "this compound" structure is contingent on the availability of single-crystal X-ray diffraction data. This would include information on the coordination numbers of the lead ions, the nature of the bonding between the lead, oxygen, and phthalate (B1215562) ligands, as well as bond lengths and angles. The absence of this data precludes any meaningful discussion on the coordination chemistry of this compound.

Structural Relationships and Isomorphism within the Lead Phthalate Family

The broader family of lead phthalate compounds includes various coordination polymers and complexes. However, without the specific crystal structure of "this compound," it is impossible to establish its structural relationships or determine if it is isomorphic with any other known members of the lead phthalate family. Such a comparative analysis requires detailed knowledge of its crystal packing and molecular structure.

Investigation of Polymorphism and Allotropy in this compound Systems

The investigation of polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of materials science. There is currently no published research into the potential polymorphic or allotropic forms of "this compound." Such studies would require extensive experimental work, including crystallization under various conditions and characterization by techniques such as differential scanning calorimetry and variable-temperature X-ray diffraction, none of which have been reported for this compound.

Spectroscopic Characterization of Phthalato 2 Dioxotrilead

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structure Analysis

Vibrational spectroscopy is a key tool for identifying functional groups. For (Phthalato(2-))dioxotrilead, one would expect to observe characteristic vibrational modes associated with the phthalate (B1215562) ligand and the lead-oxygen bonds.

Infrared (IR) Spectroscopy:

Phthalate Moiety: The IR spectrum would be dominated by strong absorption bands corresponding to the carboxylate groups (COO⁻) coordinated to the lead ions. These would appear as asymmetric and symmetric stretching vibrations. Additionally, characteristic peaks for the ortho-substituted benzene (B151609) ring would be present, including C-H stretching and bending modes. For many phthalates, a strong absorbance band around 741 cm⁻¹ is indicative of the ortho-substituted aromatic ring. researchgate.net

Lead-Oxygen Bonds: Vibrations corresponding to the Pb-O bonds would be expected in the far-infrared region, typically at lower wavenumbers.

Raman Spectroscopy:

Raman spectroscopy would complement the IR data. The aromatic ring vibrations of the phthalate ligand are expected to produce strong Raman signals. nih.gov For example, common Raman peaks for various phthalate esters are observed around 1040, 1580, and 1600 cm⁻¹. nih.gov

Without experimental data for this compound, a precise data table of vibrational frequencies cannot be constructed.

Electronic Spectroscopy (UV-Vis) and Analysis of Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The phthalate portion of the molecule contains a benzene ring, which is a chromophore. Phthalate esters typically exhibit strong absorption bands in the UV region. For example, dioctyl phthalate (DOP) shows absorption maxima around 226 nm, 266 nm, and 285 nm. researchgate.net Dibutyl phthalate (DBP) has similar absorption maxima at approximately 223 nm, 261 nm, and 285 nm. researchgate.net

It is anticipated that this compound would also absorb in the UV range due to the electronic transitions within the aromatic system of the phthalate ligand. The coordination to lead ions might cause a shift in the position and intensity of these absorption bands compared to simple phthalate esters.

A data table of absorption maxima for this compound cannot be provided due to the absence of experimental spectra in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in both solution and the solid state.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phthalate ring. The chemical shifts and coupling patterns of these protons would confirm the ortho-substitution pattern.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylate carbons and the aromatic carbons. The chemical shifts would be influenced by the coordination to the lead atoms. For comparison, the carboxylate carbon in diisobutyl phthalate appears at approximately 166.8 ppm. rsc.org

²⁰⁷Pb NMR: Lead-207 is an NMR-active nucleus, and solid-state ²⁰⁷Pb NMR spectroscopy could provide valuable information about the local environment of the lead atoms, including their coordination number and geometry.

Specific chemical shift and coupling constant data tables for this compound are not available.

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular and Fragment Identification

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

For many phthalate esters, a common fragment ion with a mass-to-charge ratio (m/z) of 149 is observed in electron ionization mass spectrometry, corresponding to the protonated phthalic anhydride (B1165640). nist.gov

The mass spectrum of this compound would be expected to show peaks corresponding to the intact molecule (or its ions) and various fragment ions. The isotopic pattern of lead (with major isotopes at 206, 207, and 208 amu) would result in a characteristic cluster of peaks for any lead-containing fragments, which would be a key diagnostic feature.

A detailed fragmentation table for this compound cannot be compiled without experimental mass spectra.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Surface Analysis

XPS is a surface-sensitive technique that can determine the elemental composition and the oxidation states of the elements present.

An XPS analysis of this compound would be expected to show core-level spectra for Pb, O, and C.

Pb 4f: The binding energies of the Pb 4f peaks would confirm the presence of lead and could be used to determine its oxidation state, which is expected to be +2 in this compound.

O 1s: The O 1s spectrum would likely show multiple components, corresponding to the oxygen atoms in the carboxylate groups and the lead-oxide portion of the molecule.

C 1s: The C 1s spectrum would show different peaks for the carbons in the aromatic ring and the carboxylate groups.

Specific binding energy data for this compound are not available in the literature reviewed.

Computational and Theoretical Investigations of Phthalato 2 Dioxotrilead

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Molecular Orbitals

No specific DFT studies on (Phthalato(2-))dioxotrilead were identified. Such studies would be invaluable for understanding the nature of the lead-oxygen and lead-phthalato bonds, the distribution of electron density, and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the compound's reactivity.

Ab Initio Calculations for Prediction of Molecular and Crystal Properties

There is no available research detailing Ab Initio calculations for this compound. These first-principles calculations could provide highly accurate predictions of its optimized molecular geometry, bond lengths, bond angles, and crystal structure, offering fundamental insights into its solid-state properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics simulations for this compound are not described in the literature. MD simulations would be instrumental in exploring the compound's conformational landscape, understanding the dynamics of the phthalato ligand, and characterizing the non-covalent interactions that govern its packing in the solid state and its behavior in solution.

Prediction of Spectroscopic Signatures and Comparative Analysis with Experimental Data

No theoretical predictions of the spectroscopic signatures (e.g., infrared, Raman, NMR) for this compound were found. Theoretical spectroscopy is a powerful tool for interpreting experimental spectra and can provide a detailed assignment of vibrational modes and chemical shifts. The absence of such theoretical data, alongside a lack of published experimental spectra, hinders a comprehensive spectroscopic characterization of the molecule.

Theoretical Modeling of Reaction Pathways and Energy Profiles

There is a lack of information on the theoretical modeling of reaction pathways involving this compound. Computational studies in this area could elucidate potential degradation pathways, mechanisms of toxicity, and the energetic barriers associated with its formation and decomposition, providing crucial information for environmental and toxicological assessments.

The absence of dedicated computational and theoretical research on this compound highlights a significant gap in the scientific understanding of this hazardous compound. Such studies are essential for a complete characterization of its chemical properties and for developing a deeper understanding of its environmental fate and toxicological profile at a molecular level.

Reactivity and Reaction Mechanisms of Phthalato 2 Dioxotrilead

Thermal Stability and Decomposition Pathways of (Phthalato(2-))dioxotrilead

This compound is valued for its excellent thermal stability, making it an effective heat stabilizer, especially at elevated temperatures. asianorgano.comdeutschechemicals.de This property is critical for maintaining the physical and mechanical integrity of materials like flexible PVC during high-temperature processing. deutschechemicals.de

However, under combustion conditions in the air, its decomposition is complex. Thermogravimetric analysis (TGA) anticipates the formation of phthalic anhydride (B1165640) and water. researchgate.net In practice, the volatile products of combustion are more varied and include unanticipated compounds. researchgate.net One significant product is salicylic (B10762653) acid, which is believed to form through a decarbonylation process. researchgate.net

The decomposition pathway can be influenced by impurities from its synthesis. For example, the presence of basic lead acetate (B1210297), a residue from acetic acid-catalyzed preparation, can lead to the formation of minor products such as dehydroacetic acid and 2-hydroxyacetophenone. researchgate.net

In contrast to other organic lead salts like lead salicylate, lead phthalate (B1215562) shows higher thermal stability. This is likely due to the presence of two deactivating carboxylate groups, which makes initial nitration reactions more difficult. dtic.mil The decomposition of lead carboxylates generally begins between 220°C and 330°C and is completed between 400°C and 550°C. dtic.mil The atmosphere also plays a critical role; for instance, the decomposition of lead formate (B1220265) is endothermic in a nitrogen atmosphere but becomes exothermic in the air above 290°C, likely due to the oxidation of metallic lead to lead(II) oxide (PbO). dtic.mil

Table 1: Major and Minor Volatile Products from the Combustion of Dibasic Lead Phthalate in Air researchgate.net

| Product Type | Compound Name | Formation Pathway |

|---|---|---|

| Major Products | Phthalic Anhydride | Expected from TGA |

| Water | Expected from TGA | |

| Salicylic Acid | Decarbonylation | |

| Minor Products | Dehydroacetic Acid | From basic lead acetate impurity |

| 2-Hydroxyacetophenone | From basic lead acetate impurity |

Hydrolysis and Solvolysis Reactions Under Various Conditions

The hydrolysis of phthalate-containing compounds is a significant abiotic degradation pathway. researchgate.net Generally, the hydrolysis of an ester results in a carboxylic acid and an alcohol. For phthalate esters, this process can occur in two steps: the first hydrolytic step produces a monoester and an alcohol, and the second step yields phthalic acid and a second alcohol. researchgate.net

The rate of these reactions is highly dependent on pH and temperature. researchgate.net Phthalate esters hydrolyze at very slow rates at a neutral pH. researchgate.net However, the rate is substantially increased under either acidic or basic conditions due to catalysis. researchgate.net For instance, under alkaline conditions (pH 8.5–9.5), the hydrolysis of phthalate esters like dimethyl phthalate (DMP) and diethyl phthalate (DEP) proceeds, whereas acidic conditions also facilitate the formation of the corresponding monoesters. researchgate.net

While specific studies on the hydrolysis of this compound are limited, the general principles of phthalate and carboxylic acid salt chemistry apply. As a salt of a weak acid (phthalic acid) and a weak base (lead(II) hydroxide), it can be expected to undergo hydrolysis in aqueous solutions. The reaction would likely involve the protonation of the phthalate anion and the formation of lead-hydroxo species, with the extent of reaction depending on the pH of the solution. In acidic solutions, the reaction would favor the formation of phthalic acid. In basic solutions, the lead center would likely form plumbite ([Pb(OH)₃]⁻) ions.

Coprecipitates of dibasic lead phthalate with other stabilizers, such as tribasic lead sulfate (B86663), have been shown to have lower reactivity towards the hydrolysis of ester plasticizers compared to simple physical blends. researchgate.net

Redox Chemistry and Investigation of Lead Oxidation States in Reaction Processes

The chemistry of lead is dominated by two primary oxidation states: +2 and +4. researchgate.net The lead centers in this compound are in the more common and stable +2 oxidation state. Lead(II) compounds are typically stable, while lead(IV) compounds are strong oxidizing agents. nih.gov

The redox chemistry of this compound would primarily involve the oxidation of Pb(II) to Pb(IV) or its reduction to metallic lead, Pb(0).

Oxidation (Pb(II) → Pb(IV)) : This process requires a strong oxidizing agent. The standard reduction potential for the Pb⁴⁺/Pb²⁺ couple is +1.69 V, indicating that Pb(II) is relatively difficult to oxidize. Photoredox reactions have been studied for lead(II) hydroxo complexes, showing the potential for oxidation under specific conditions. acs.org

Reduction (Pb(II) → Pb(0)) : The reduction of Pb(II) to metallic lead is more common. The standard reduction potential for the Pb²⁺/Pb couple is -0.126 V. chem21labs.comlibretexts.org During thermal decomposition in an inert atmosphere, other lead carboxylates like lead oxalate (B1200264) have been observed to produce globules of metallic lead. dtic.mil A similar reduction pathway could be possible for this compound under oxygen-free, high-temperature conditions.

Table 2: Standard Reduction Potentials Relevant to Lead Redox Chemistry at 25°C libretexts.orglibretexts.org

| Half-Reaction | Standard Potential (E°) (V) |

|---|---|

| Pb²⁺(aq) + 2e⁻ → Pb(s) | -0.126 |

| PbO₂(s) + 4H⁺(aq) + 2e⁻ → Pb²⁺(aq) + 2H₂O(l) | +1.46 |

| PbO₂(s) + SO₄²⁻ + 4H⁺ + 2e⁻ → PbSO₄(s) + 2H₂O(l) | +1.690 |

Ligand Exchange and Substitution Reactions at the Lead Center

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uk These reactions can proceed through several mechanisms, primarily associative (A or SN2-like), dissociative (D or SN1-like), or interchange (I) pathways. libretexts.orglibretexts.org

Dissociative (D) Mechanism : A ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This pathway is often favored when there is significant steric crowding around the metal center. dalalinstitute.comslideshare.net

Associative (A) Mechanism : The incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, after which the leaving group detaches. solubilityofthings.com

Interchange (I) Mechanism : This is a concerted process where the incoming ligand enters as the leaving group departs, without a distinct intermediate. It can have more associative (Ia) or dissociative (Id) character. libretexts.org

In this compound, the lead(II) centers are coordinated by the phthalate ligand. These centers are susceptible to ligand exchange reactions. For example, in the presence of strong acids like hydrochloric acid (HCl), the phthalate ligand could be protonated and replaced by chloride ions. researchgate.net The reaction of dibasic lead phthalate with HCl has been shown to produce a series of previously uncharacterized chlorinated derivatives. researchgate.net

Similarly, in aqueous solutions, water molecules can act as ligands, potentially displacing or coordinating alongside the phthalate group in what is known as a hydrolysis or aquation reaction. slideshare.net The introduction of other potential ligands, such as ammonia (B1221849) or anions like sulfate, could also lead to substitution, altering the composition and structure of the complex. chemguide.co.uk The specific pathway and rate of these reactions would depend on factors such as the nature of the incoming ligand, the solvent, and temperature. solubilityofthings.com

Kinetics and Mechanistic Studies of Significant Chemical Transformations

The study of reaction kinetics provides insight into the mechanisms of chemical transformations. While specific kinetic data for this compound is sparse, studies on related phthalate compounds offer valuable models for its likely behavior.

Hydrolysis Kinetics: The alkaline hydrolysis of phthalate esters is known to follow second-order kinetics—first-order with respect to the ester and first-order with respect to the hydroxide (B78521) ion. chemrxiv.org Under pseudo-first-order conditions (where the hydroxide concentration is in large excess), the rate of degradation can be analyzed more simply. The kinetics of hydrolysis for phthalic anhydride and aryl hydrogen phthalates have been studied, showing that the mechanism below pH 6.2 involves the formation of phthalic anhydride as an intermediate, which is then hydrolyzed to phthalic acid. nih.govresearchgate.net The rate is also catalyzed by various bases. nih.gov

Oxidation Kinetics: The degradation of phthalates via advanced oxidation processes has also been investigated. For example, the degradation of diallyl phthalate (DAP) by Fenton oxidation (using Fe²⁺ and H₂O₂) follows pseudo-first-order kinetics. mdpi.com The absolute rate constant for the reaction between DAP and hydroxyl radicals (HO•) was determined to be 7.26 x 10⁹ M⁻¹s⁻¹. mdpi.com This high rate constant indicates a very fast reaction, typical of radical-driven oxidation processes.

Thermal Decomposition Kinetics: A kinetic study on the thermal decomposition of related polymers indicated that the reaction can be modeled as a first-order process over a wide range of mass loss, with calculated activation energies in the range of 42-48 kcal/mol. researchgate.net These findings suggest that the thermal breakdown of the phthalate structure in this compound might also be modeled using first-order kinetics, although the specific rate constants and activation energy would need to be determined experimentally.

Table 3: Kinetic Data for Reactions of Related Phthalate Compounds

| Compound/Reaction | Reaction Type | Kinetic Model | Rate Constant (k) | Conditions |

|---|---|---|---|---|

| Diallyl Phthalate (DAP) + HO• | Radical Oxidation | Second-Order | 7.26 x 10⁹ M⁻¹s⁻¹ | Fenton Oxidation, pH 3.2 |

| Benzyl Butyl Phthalate (BBzP) | Alkaline Hydrolysis | Pseudo-First-Order | Significantly faster than other alkyl phthalates | pH 13, 20-21°C |

| Phthalic Anhydride | Hydrolysis | - | k₀ = 1.59 x 10⁻² s⁻¹ | pH 7.8, 25°C |

Coordination Chemistry and Supramolecular Assembly of Phthalato 2 Dioxotrilead

Detailed Analysis of Lead Coordination Environment and Geometry in the Compound

The coordination environment of lead(II) ions is notably flexible, accommodating a wide range of coordination numbers, typically from 2 to 9, and in some cases, even higher nih.gov. This variability is largely influenced by the stereochemically active 6s² lone pair of electrons on the Pb(II) ion. The geometry around the lead center in its complexes can be categorized into two main types:

Hemidirected: In this arrangement, the coordinating ligands are positioned on one side of the lead ion, leaving a void or gap in the coordination sphere. This gap is occupied by the lone pair of electrons, resulting in a distorted coordination geometry. Hemidirected geometries are more common for lower coordination numbers.

Holodirected: Here, the ligands are distributed more symmetrically around the lead ion, and the lone pair is considered stereochemically inactive, residing in a spherical s-orbital. This typically occurs with higher coordination numbers.

In lead-carboxylate complexes, the coordination sphere of the Pb(II) ion is often comprised of oxygen atoms from the carboxylate groups of the phthalate (B1215562) ligands and potentially from solvent molecules or other co-ligands. The Pb-O bond lengths can vary significantly within a single coordination sphere, reflecting the different types of interactions.

Interactive Table: Representative Pb-O Bond Lengths in Lead-Containing Complexes.

| Compound/Complex Type | Pb-O Bond Length (Å) | Coordination Number of Pb(II) | Reference |

| Lead Feldspar | Longer than Sr-O bonds | 7 and 9 | researchgate.net |

| [Pb(bipy)2[B10H9O(CH2)2O(CH2)2OH]] | Pb-O distances are provided in the source | Environment includes N and O atoms | mdpi.com |

| Binuclear Lead(II) Complex | Pb2–O1: 2.530(10), Pb2–O2: 2.882(13) | - | mdpi.com |

Role of the Phthalate Ligand in Directing Metal Coordination and Assembly

The phthalate ligand (1,2-benzenedicarboxylate) is a versatile building block in the construction of coordination polymers due to its ability to adopt numerous coordination modes. The two carboxylate groups, being in close proximity on the benzene (B151609) ring, can interact with metal centers in several ways:

Chelating: One carboxylate group can bind to a single metal ion in a bidentate fashion.

Bridging: The carboxylate groups can bridge two or more metal centers, leading to the formation of extended structures. The phthalate ligand as a whole can act as a linker between multiple lead ions.

Formation of Polymeric and Oligomeric Lead-Oxygen Frameworks

The interaction between lead(II) ions and phthalate ligands readily leads to the formation of polymeric or oligomeric structures. These frameworks are built upon Pb-O bonds, creating extended networks. The dimensionality of these structures (1D, 2D, or 3D) is dictated by the coordination modes of the phthalate ligand and the coordination geometry of the lead centers nih.gov.

Intermolecular Interactions and Supramolecular Architectures in the Solid State

Hydrogen Bonding: If solvent molecules like water are present in the crystal lattice, they can form hydrogen bonds with the oxygen atoms of the phthalate ligands, linking adjacent polymeric chains or layers.

π-π Stacking: The aromatic phenyl rings of the phthalate ligands can engage in π-π stacking interactions, where the rings of adjacent ligands are arranged in a parallel or offset fashion. These interactions are significant in organizing the molecules in the solid state mdpi.com.

The interplay of these intermolecular forces dictates the final three-dimensional arrangement of the lead-phthalate framework in the solid state.

Design and Synthesis of Analogues with Tunable Coordination Geometries and Network Structures

The design and synthesis of analogues of lead-phthalate complexes with tailored properties is an active area of research. By systematically modifying the reaction conditions or the chemical components, it is possible to control the resulting coordination geometries and network structures. Key strategies for synthesizing analogues include:

Varying the Ligand: Introducing substituents on the phthalate ring can alter its electronic properties and steric profile, leading to different coordination modes and, consequently, different network topologies. Using isomers of phthalic acid, such as isophthalic acid (1,3-benzenedicarboxylic acid) or terephthalic acid (1,4-benzenedicarboxylic acid), results in drastically different framework structures due to the change in the angle between the carboxylate groups.

Solvent Effects: The choice of solvent can influence the coordination of the metal ion and the crystallization process, sometimes leading to the incorporation of solvent molecules into the final structure.

Use of Ancillary Ligands: The introduction of additional ligands, such as nitrogen-containing heterocyclic compounds (e.g., pyridine, bipyridine), can compete for coordination sites on the lead ion, leading to mixed-ligand complexes with unique structures and properties.

Control of Reaction Conditions: Parameters such as temperature, pH, and reactant concentrations can be fine-tuned to favor the formation of specific crystalline phases.

By employing these synthetic strategies, it is possible to create a wide range of lead-organic frameworks with desired structural features and potential applications in areas such as catalysis, luminescence, and materials science.

Advanced Materials Science Applications Rooted in Phthalato 2 Dioxotrilead Chemistry

Fundamental Chemical Principles Governing (Phthalato(2-))dioxotrilead as a Material Component

This compound, also known as Dibasic Lead Phthalate (B1215562), is a lead-based organometallic compound historically used as a heat stabilizer in polymers, most notably polyvinyl chloride (PVC). Its utility in material science stems from a combination of its chemical structure and resulting physical properties. The compound is a complex of lead(II) ions with the phthalate anion (C₈H₄O₄²⁻) and oxide ions (O²⁻).

The primary function of this compound in a polymer matrix is to enhance thermal stability. During processing or exposure to high temperatures, PVC has a tendency to undergo autocatalytic dehydrochlorination, releasing hydrogen chloride (HCl) gas. This process degrades the polymer's mechanical and electrical properties. This compound acts as an excellent HCl scavenger; its basic lead components neutralize the released acid. The resulting lead chloride (PbCl₂) is a stable, water-insoluble, and non-ionizable compound that, unlike other metallic chlorides, does not catalyze further degradation, thereby preserving the polymer's integrity.

In addition to its role as a stabilizer, the phthalate component allows it to function as a secondary plasticizer. Phthalates increase the flexibility and durability of PVC by positioning themselves between the polymer chains. This reduces the intermolecular van der Waals forces, lowering the glass transition temperature and allowing the chains to move more freely, which imparts flexibility to the otherwise rigid material. The compound is not chemically bonded to the polymer but is physically dispersed within the matrix.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | This compound / Dibasic Lead Phthalate | |

| CAS Number | 69011-06-9 | |

| Molecular Formula | C₈H₄O₆Pb₃ | |

| Molecular Weight | 817.71 g/mol | |

| Density | 4.54 g/cm³ (at 20°C) | |

| Water Solubility | 579 mg/L (at 20°C) |

Exploration of this compound in Novel Composite Materials: A Chemical Perspective

The primary application of this compound in composite materials is in the formulation of stabilized and plasticized Polyvinyl Chloride (PVC). From a chemical perspective, PVC containing this additive can be considered a composite material where the lead compound is a functional filler dispersed within the polymer matrix. The performance of this composite is dictated by the non-covalent interactions between the components.

The phthalate portion of the molecule provides a plasticizing effect, enhancing the flexibility of the PVC composite. This is essential for applications requiring non-rigid materials, such as cable sheathing and flexible films. The effectiveness of this compound in this dual role made it a cost-effective choice for creating robust PVC composites with a wide processing range and long service life. Research into nano-sized lead phthalate has shown that reducing the particle size can enhance its catalytic effect on combustion properties in specific applications like double-base propellants, demonstrating that physical form within a composite is a key factor in its functional efficacy.

Table 2: Typical Components of a this compound-Stabilized PVC Composite

| Component | Primary Function | Chemical Role |

|---|---|---|

| Polyvinyl Chloride (PVC) Resin | Polymer Matrix | Provides the primary structure of the material. |

| This compound | Heat Stabilizer | Neutralizes HCl released during thermal degradation. |

| Primary Plasticizers (e.g., DEHP, DOP) | Flexibility/Elasticity | Reduces intermolecular forces between PVC chains. |

| Lubricants (e.g., Stearic Acid) | Processing Aid | Reduces friction during manufacturing processes. |

| Fillers (e.g., Calcium Carbonate) | Cost Reduction/Property Modification | Extends the polymer and can modify mechanical properties. |

Potential for this compound in Advanced Optical or Electronic Materials

While not an active optical or electronic component itself, this compound plays a critical indirect role in electronic materials through its use in PVC insulation for electrical wires and cables. The reliability and longevity of electrical components depend heavily on the quality of their insulation. PVC is widely used for this purpose due to its inherent high electrical resistivity.

The addition of lead-based stabilizers like this compound is crucial for maintaining these excellent electrical properties, especially under thermal stress. The stabilization mechanism, which prevents PVC degradation and the release of ionic HCl, is key to preserving the material's high volume resistivity. The reaction product, lead chloride (PbCl₂), is non-ionizable and does not detract from the insulation performance, unlike the chlorides of other metals. Furthermore, lead stabilizers can fill free volume within the PVC matrix, reducing the mobility of charge carriers and thus increasing electrical resistivity.

Role of Polymeric Lead-Phthalate Architectures in Functional Materials

The interaction between lead(II) ions and phthalate ligands can lead to the formation of coordination polymers with diverse and complex architectures. These structures are not simple salts but extended networks where the phthalate ion acts as a bridging ligand connecting multiple lead centers. The large size and flexible coordination environment of the lead(II) ion, which can accommodate coordination numbers from two to nine, make it particularly suitable for creating varied polymer structures.

Research has demonstrated the synthesis of two-dimensional lead-phthalate coordination polymers, such as [Pb(pht)(H₂O)]n, where the phthalate anion acts as a tetradentate ligand, connecting four different Pb(II) ions. This ability to form extended networks is fundamental to its function in materials. Within a PVC matrix, while the this compound may exist as discrete units, these units form part of a larger, functional architecture through their interactions with the polymer chains and other additives.

These supramolecular structures are stabilized by various non-covalent interactions, including hydrogen bonding and π-stacking. The resulting architecture imparts high thermal stability and specific mechanical properties to the material. The study of these lead-organic frameworks provides insight into how metal centers and organic linkers can be precisely assembled to create materials with tailored functions, a principle that underlies the performance of this compound as a high-performance stabilizer.

Surface Chemistry and Interfacial Interactions in Material Applications

The performance and longevity of this compound as a material additive are governed by its surface chemistry and its interactions at the interface with the polymer matrix. Because phthalate-based stabilizers and plasticizers are not chemically bonded to the PVC polymer chains, their interaction is primarily physical, governed by weaker van der Waals forces. These molecules occupy the space between polymer chains, creating a physically blended composite material.

A significant consequence of this non-covalent interaction is the potential for the additive to migrate or "leach" from the bulk of the material to the surface over time. This leaching process is influenced by environmental factors such as temperature, the concentration of the additive within the polymer, and the specific chemical properties of the phthalate. Higher temperatures can significantly enhance the diffusion and migration of the additive to the polymer-air or polymer-liquid interface.

Understanding this interfacial behavior is critical for material design. Research has explored methods to control this migration by modifying the surface chemistry of the polymer composite. For instance, treating the surface of a PVC/phthalate film with oxygen plasma has been shown to effectively reduce or prevent the leaching of the plasticizer. This type of surface modification creates a barrier that alters the interfacial interactions and traps the additive molecules within the bulk polymer matrix, enhancing the material's long-term stability and performance.

Table 3: Summary of Interfacial Interactions and Surface Phenomena

| Phenomenon | Governing Principle | Key Factors | Research Finding/Mitigation |

|---|---|---|---|

| Dispersion in Polymer | Physical mixing; non-covalent interactions. | Additive particle size, processing temperature, presence of lubricants. | Nano-sizing can improve dispersion and efficacy. |

| Plasticization | Intercalation between polymer chains, reducing intermolecular forces. | Molecular structure of the phthalate. | Reduces glass transition temperature, increasing flexibility. |

| Leaching/Migration | Diffusion driven by concentration gradients and environmental energy. | Temperature, additive concentration, polymer permeability. | Surface treatments like oxygen plasma can create a barrier to prevent leaching. |

| Interfacial Adhesion | Van der Waals forces between the lead phthalate and PVC chains. | Polarity of the additive and polymer. | Weak physical bonds allow for flexibility but also for migration. |

Environmental Chemistry of Phthalato 2 Dioxotrilead: Fundamental Aspects

Chemical Speciation and Transformation Pathways in Aquatic Environments

Once released into aquatic environments, (Phthalato(2-))dioxotrilead is expected to undergo dissociation and transformation, influencing the speciation of lead and the fate of the phthalate (B1215562) moiety. The speciation of lead in natural waters is complex and depends on factors such as pH, the presence of organic matter, and various anions. Lead can exist as the free ion (Pb²⁺), but more commonly forms complexes with hydroxides, carbonates, and natural organic matter like humic and fulvic acids iupac.org.

Dissociation: The initial step would involve the dissociation of the lead phthalate complex into lead ions and phthalate ions.

Lead Speciation: The released lead ions (Pb²⁺) will then participate in various equilibria, forming inorganic complexes (e.g., Pb(OH)⁺, PbCO₃) or binding to dissolved organic matter iupac.org.

Phthalate Transformation: The phthalate moiety will undergo further degradation, as discussed in the subsequent sections.

Phthalate esters are recognized as ubiquitous organic pollutants in aquatic ecosystems, originating from various industrial and consumer products frontiersin.orgnih.gov. Their presence in water and sediment is a significant concern due to their potential endocrine-disrupting properties frontiersin.orgnih.gov. Sediments in aquatic environments can act as a significant sink for phthalate esters, influencing their migration and transformation nih.gov.

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

Abiotic degradation processes are crucial in determining the persistence of the phthalate component of this compound in the environment.

Photodegradation: Phthalate esters are susceptible to photodegradation, a process where light energy drives chemical breakdown. Studies on various phthalate esters, such as dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP), have shown that they can be degraded by UV irradiation frontiersin.orgnih.gov. The efficiency of photodegradation can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) frontiersin.orgnih.govresearchgate.net. For instance, in the presence of UV/TiO₂, removal efficiencies for DMP, DEP, and DBP can reach over 90% in a relatively short time frontiersin.orgnih.gov. The degradation products of phthalates like di(2-ethylhexyl) phthalate (DEHP) under UV light include mono(2-ethylhexyl) phthalate (MEHP), phthalic acid, and phthalic anhydride (B1165640) acs.orgnih.gov.

Hydrolysis: Hydrolysis is another key abiotic process that breaks down phthalate esters. This process involves the reaction with water, leading to the formation of phthalate monoesters and ultimately phthalic acid nih.govresearchgate.net. The rate of hydrolysis is influenced by pH and temperature researchgate.net. While generally a slow process for many phthalate esters in the environment, conditions such as those found in lower landfill layers (high temperatures and pressures, presence of catalysts) can enhance hydrolysis rates nih.govresearchgate.net. Alkaline hydrolysis rate constants have been measured for several phthalate esters, and this process is a recognized degradation pathway researchgate.net.

Sorption and Desorption Behavior of this compound in Geo-Environmental Matrices

The mobility and bioavailability of this compound in soil and sediment are governed by sorption and desorption processes.

Sorption: Sorption refers to the partitioning of a chemical from the aqueous phase to the solid phase of soil or sediment. For the lead component, sorption is a major process controlling its mobility. Lead has a strong affinity for soil components, particularly organic matter and clay minerals mdpi.comnih.gov.

For the phthalate component, sorption is also a significant process. The extent of sorption of phthalate esters is influenced by the organic carbon content of the soil or sediment, with higher organic carbon leading to greater sorption nih.govkwrwater.nl. The sorption of phthalates is also influenced by the properties of the natural organic matter itself, including its aromatic and aliphatic content nih.gov. Both hydrophobic partitioning and hydrogen bonding interactions can play a role in the sorption of phthalate esters nih.gov.

Desorption: Desorption is the process by which a sorbed chemical is released back into the aqueous phase. The desorption of lead from soil particles is generally low, indicating that lead is relatively immobile in most soil environments. The desorption of phthalates can be influenced by factors such as soil composition and temperature kwrwater.nl. Hysteresis, where the desorption process does not follow the same path as sorption, has been observed for phthalates, suggesting that a fraction of the sorbed compound can become resistant to desorption kwrwater.nl.

Biotransformation Pathways and Chemical Products (from a chemical fate perspective)

Biotransformation, or the chemical alteration of a substance by living organisms, is a primary degradation pathway for the phthalate moiety of this compound. Microbial metabolism is expected to be the dominant loss mechanism for phthalate esters in surface waters, soils, and sediments researchgate.net.

The general biotransformation pathway for phthalate diesters involves a two-step hydrolysis process. The first step is the enzymatic hydrolysis of the diester to a monoester, which is then further hydrolyzed to phthalic acid nih.govresearchgate.netfrontiersin.orgnih.gov. Phthalic acid serves as a central intermediate in these pathways researchgate.netfrontiersin.org.

Fungi, in particular, have been shown to be capable of metabolizing phthalate esters through various reactions, including:

De-esterification: The primary step of cleaving the ester bonds. frontiersin.orgnih.gov

Hydroxylation: The addition of hydroxyl groups, often catalyzed by cytochrome P450 monooxygenases. researchgate.net

Oxidation: Further oxidation of metabolites. researchgate.net

Ultimately, under aerobic conditions, the phthalic acid can be completely mineralized to carbon dioxide and water frontiersin.orgnih.gov.

Methodologies for Tracking Chemical Transformations in Environmental Systems

A variety of analytical techniques are employed to track the presence and transformation of lead and phthalates in environmental samples.

For Lead: The determination of lead in environmental samples is primarily accomplished using sensitive atomic spectrometry techniques nih.govresearchgate.net. These methods can provide information on the total lead concentration. Speciation analysis, which aims to differentiate between different forms of lead, is more complex and may involve a combination of separation techniques, such as chromatography, with detection by atomic spectrometry iupac.orgnih.gov.

For Phthalates and their Transformation Products: The analysis of phthalate esters and their metabolites is most commonly performed using chromatographic techniques coupled with mass spectrometry frontiersin.orgnih.govresearchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and robust method for the separation and identification of volatile and semi-volatile organic compounds like phthalate esters researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for the analysis of less volatile and more polar transformation products, such as phthalate monoesters and phthalic acid researchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC): Often used with ultraviolet (UV) or diode-array detection (DAD), HPLC is another common method for separating and quantifying phthalates and their degradation products researchgate.netcdc.gov.

Sample preparation is a critical step in the analysis of these compounds to remove interfering substances from the complex environmental matrices and to pre-concentrate the analytes to detectable levels nih.govnih.gov.

Data Tables

Table 1: Abiotic Degradation of Representative Phthalate Esters

| Phthalate Ester | Degradation Process | Conditions | Key Findings |

| Dimethyl Phthalate (DMP) | Photodegradation | UV/TiO₂ | 93.03% removal in 90 minutes frontiersin.orgnih.gov |

| Diethyl Phthalate (DEP) | Photodegradation | UV/TiO₂ | 92.64% removal in 90 minutes frontiersin.orgnih.gov |

| Dibutyl Phthalate (DBP) | Photodegradation | UV/TiO₂ | 92.50% removal in 90 minutes frontiersin.orgnih.gov |

| Di(2-ethylhexyl) Phthalate (DEHP) | Hydrolysis | Landfill conditions | Enhanced degradation at high temperatures and pressures nih.gov |

Table 2: Common Analytical Techniques for Phthalates and Lead

| Analyte | Technique | Common Detector | Application |

| Phthalate Esters | Gas Chromatography (GC) | Mass Spectrometry (MS) | Quantification in water, soil, and air researchgate.net |

| Phthalate Monoesters | Liquid Chromatography (LC) | Mass Spectrometry (MS) | Analysis of degradation products nih.gov |

| Phthalic Acid | Liquid Chromatography (LC) | Mass Spectrometry (MS) | Analysis of degradation products nih.gov |

| Lead (Total) | Atomic Spectrometry | - | Quantification in environmental samples nih.govresearchgate.net |

| Lead Speciation | Chromatography coupled with Atomic Spectrometry | - | Differentiation of lead forms iupac.org |

Analytical Methodologies for Chemical Research on Phthalato 2 Dioxotrilead

Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analytical chemistry of (Phthalato(2-))dioxotrilead, enabling its separation from complex matrices and the assessment of its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.

Given that this compound is a lead-based heat stabilizer, it is expected to have low volatility, making HPLC the more suitable technique for its analysis. A reversed-phase HPLC (RP-HPLC) method can be developed for the separation and quantification of organolead compounds. tandfonline.com For the analysis of this compound, a C18 column would be a common choice for the stationary phase, offering good separation for moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with the gradient or isocratic elution optimized to achieve the best separation from impurities or other additives.

Detection in HPLC can be achieved using a UV-Vis detector, as the phthalate (B1215562) moiety in the compound absorbs ultraviolet light. For more selective and sensitive detection, coupling the HPLC to a mass spectrometer (LC-MS) would be advantageous, providing molecular weight information and fragmentation patterns that can confirm the identity of the compound.

While GC is generally less suitable for non-volatile compounds, pyrolysis-GC-MS could be employed for the analysis of this compound in a polymer matrix. This technique involves the thermal decomposition of the polymer and the stabilizer, followed by the separation and identification of the resulting volatile fragments by GC-MS.

Table 10.1.1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm or Mass Spectrometer |

Elemental Analysis and Stoichiometric Determination by Advanced Techniques

Elemental analysis is crucial for determining the stoichiometric composition of this compound and ensuring its chemical formula, C8H4O6Pb3, is correct. Advanced techniques are employed to accurately quantify the percentage of each element (carbon, hydrogen, oxygen, and lead).

For the determination of carbon and hydrogen, a combustion analysis is typically performed. In this method, a sample of the compound is burned in a stream of oxygen, and the resulting carbon dioxide and water are collected and weighed to determine the percentages of carbon and hydrogen.

The lead content can be determined with high precision and accuracy using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). For these analyses, the this compound sample must first be digested, typically using a strong acid mixture, to bring the lead into a solution that can be introduced into the plasma. ICP-OES measures the characteristic light emitted by excited lead atoms in the plasma, while ICP-MS measures the mass-to-charge ratio of lead ions, offering even lower detection limits.

Table 10.2.1: Theoretical vs. Expected Experimental Elemental Composition of this compound (C8H4O6Pb3)

| Element | Theoretical Mass % | Expected Experimental Range (%) |

|---|---|---|

| Carbon (C) | 11.75 | 11.6 - 11.9 |

| Hydrogen (H) | 0.49 | 0.4 - 0.6 |

| Oxygen (O) | 11.74 | 11.6 - 11.9 |

| Lead (Pb) | 76.02 | 75.8 - 76.2 |

Quantitative Spectroscopic Methods for Precise Chemical Analysis

Spectroscopic methods are invaluable for the quantitative analysis of this compound, providing information about its concentration in various samples.

UV-Visible (UV-Vis) Spectroscopy , as mentioned in the context of HPLC detection, can be used as a standalone quantitative technique. By measuring the absorbance of a solution of this compound at a specific wavelength (corresponding to the maximum absorbance of the phthalate chromophore), its concentration can be determined using a calibration curve prepared from standards of known concentration, following the Beer-Lambert law.

Fourier-Transform Infrared (FTIR) Spectroscopy can also be adapted for quantitative purposes. While primarily a qualitative technique for identifying functional groups, the intensity of specific absorption bands, such as those corresponding to the carboxylate groups of the phthalate ligand, is proportional to the concentration of the compound. By creating a calibration curve of absorbance versus concentration for a characteristic peak, the concentration of this compound in an unknown sample can be determined. Infrared and nuclear magnetic resonance spectra have been used to indicate that basic lead carboxylates, such as dibasic lead phthalate, are unique compounds rather than simple double salts of lead oxide. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) and carbon-13 (¹³C) NMR, can be used for quantitative analysis (qNMR). By integrating the signals of the analyte and comparing them to the integral of a known amount of an internal standard, the concentration of this compound can be accurately determined. High-resolution solid-state NMR has been used to support structural assignments of lead-based heat stabilizers inferred from IR spectra. researchgate.net

Advanced Hyphenated Techniques for Structure Elucidation and Trace Analysis in Complex Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of this compound, especially for structure elucidation and trace analysis in complex matrices like polymers. chemijournal.comsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for this purpose. nih.gov HPLC separates the this compound from other components in a sample, and the mass spectrometer provides mass-to-charge ratio data, which can confirm the molecular weight of the compound and its fragments, aiding in definitive identification. Tandem mass spectrometry (MS/MS) can provide further structural information through controlled fragmentation of the parent ion.

Gas Chromatography-Mass Spectrometry (GC-MS) , particularly with a pyrolysis inlet, is useful for analyzing the compound within a polymer matrix. nih.gov The pyrolysis breaks down the polymer and the stabilizer into identifiable fragments, allowing for the characterization of the stabilizer even when it cannot be easily extracted.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be hyphenated with HPLC (HPLC-ICP-MS) to provide highly sensitive and element-specific detection. This is particularly useful for speciation analysis, where it is important to distinguish between different forms of lead in a sample.

Table 10.4.1: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | Identification and quantification in liquid samples |

| Py-GC-MS | Gas Chromatography (of pyrolysates) | Mass Spectrometry | Analysis in solid polymer matrices |

| HPLC-ICP-MS | Liquid Chromatography | Inductively Coupled Plasma-Mass Spectrometry | Trace-level lead speciation and quantification |

Development of Standard Reference Materials for this compound Analysis

The availability of Standard Reference Materials (SRMs) is critical for ensuring the accuracy and comparability of analytical data for this compound. An SRM is a highly characterized material with a certified value for one or more of its properties.

For this compound, the development of an SRM would involve:

Synthesis and Purification: Production of a high-purity batch of the compound.

Homogeneity and Stability Testing: Ensuring that the material is uniform and does not degrade over time under specified storage conditions.

Certification: Rigorous analysis by multiple independent and validated analytical techniques to assign a certified value for its purity and elemental composition. This would likely involve a combination of the techniques described above, such as HPLC for purity, elemental analysis for stoichiometry, and qNMR for an orthogonal measure of purity.

Currently, while general lead standard solutions are available (e.g., for calibrating ICP instruments), a specific SRM for this compound may not be commercially available. nist.gov In its absence, laboratories would need to prepare their own well-characterized internal standards for quantitative analysis. The development of a certified SRM for this compound would be a significant step forward for quality control in industries where this compound is used.

Future Research Directions and Emerging Trends in Phthalato 2 Dioxotrilead Studies

Exploration of New Synthetic Routes and Lead-Phthalate Analogues

Future research will likely focus on developing novel synthetic pathways for (Phthalato(2-))dioxotrilead that offer greater control over the material's properties and reduce its environmental impact. One promising avenue is the use of sonochemical methods . Ultrasonic irradiation has been successfully employed to synthesize lead(II)-azido coordination polymers, resulting in unique morphologies and nanostructures. nih.gov This technique, known for its efficiency and potential for producing crystalline nanoparticles, could be adapted for the synthesis of this compound, offering a low-cost and environmentally friendly alternative to conventional methods. nih.gov

Another key trend is the exploration of green synthesis routes. Researchers have demonstrated the synthesis of lead oxide nanoparticles using plant extracts like Mangifera indica, where the biomass acts as a reducing and capping agent. semanticscholar.orgnih.govfrontiersin.org This approach minimizes the use of hazardous reagents and solvents. nih.gov Future studies could investigate the use of various plant extracts and other biomolecules to synthesize this compound and its analogues, potentially leading to the discovery of novel materials with unique properties.

Furthermore, the synthesis of lead-phthalate analogues by modifying the organic linker or the metal node is a promising area of research. By systematically varying the functional groups on the phthalate (B1215562) ligand or introducing other metal ions into the structure, it may be possible to tune the electronic, optical, and catalytic properties of the resulting materials.

| Synthetic Method | Potential Advantages | Relevant Research Area |

| Sonochemistry | Efficient, low-cost, environmentally friendly, control over morphology | Lead(II)-azido coordination polymers nih.gov |

| Green Synthesis | Use of non-toxic reagents, sustainable, simple | Lead oxide nanoparticles from plant extracts nih.govfrontiersin.org |

| Analogue Synthesis | Tunable properties, discovery of new materials | Coordination polymer chemistry |

Application of Advanced Characterization Techniques for Deeper Structural Insights

A thorough understanding of the structure-property relationships in this compound is crucial for its future applications. While traditional techniques like X-ray diffraction are fundamental, advanced characterization techniques are needed to gain deeper insights into its complex structure.

Advanced transmission electron microscopy (TEM) offers powerful tools for characterizing the microstructure of coordination polymers at the atomic scale. mdpi.com Techniques such as three-dimensional electron diffraction (3DED) and integrated differential phase-contrast scanning transmission electron microscopy (iDPC-STEM) can provide detailed information about the crystal structure, even for nanoscale materials. mdpi.comtandfonline.com Given that many coordination polymers are sensitive to electron beams, the development of low-dose TEM and cryo-TEM methods will be instrumental in studying the structure of this compound without damaging it. mdpi.com

Another emerging area is the use of quantum-crystallographic methods , such as Hirshfeld Atom Refinement (HAR), to improve the accuracy of structural models obtained from diffraction data. findaphd.com These methods can more accurately determine the positions of atoms, especially hydrogen, and characterize thermal motion, which is essential for understanding host-guest interactions within porous frameworks. findaphd.com

| Characterization Technique | Information Gained | Relevance to this compound |

| Advanced TEM (3DED, iDPC-STEM) | Atomic-scale microstructure, crystal structure of nanomaterials | Detailed structural analysis of the coordination polymer mdpi.com |

| Quantum-Crystallography (HAR) | Accurate atomic positions, characterization of thermal motion | Improved understanding of intermolecular interactions findaphd.com |

| Low-Dose TEM and Cryo-TEM | Structural information of beam-sensitive materials | Characterization without structural damage mdpi.com |

Integration of Computational and Experimental Studies for Predictive Chemistry

The synergy between computational modeling and experimental synthesis is becoming increasingly important in materials science. For this compound, computational chemistry can play a predictive role in guiding the synthesis of new materials and understanding their properties.

Computer-aided drug design (CADD) methodologies can be adapted for materials discovery. mdpi.comnih.gov Techniques like virtual screening and quantitative structure-activity relationship (QSAR) modeling can be used to predict the properties of hypothetical lead-phthalate analogues. mdpi.comresearchgate.netfrontiersin.org This would allow researchers to prioritize synthetic targets with desired functionalities, saving time and resources. nih.gov